Tert-butyl cis-3-(4-aminocyclohexyl)azetidine-1-carboxylate
Description
Properties
Molecular Formula |
C14H26N2O2 |
|---|---|
Molecular Weight |
254.37 g/mol |
IUPAC Name |
tert-butyl 3-(4-aminocyclohexyl)azetidine-1-carboxylate |
InChI |
InChI=1S/C14H26N2O2/c1-14(2,3)18-13(17)16-8-11(9-16)10-4-6-12(15)7-5-10/h10-12H,4-9,15H2,1-3H3 |
InChI Key |
RMZULTXPIFDITA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C2CCC(CC2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl cis-3-(4-aminocyclohexyl)azetidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the formation of the azetidine ring followed by the introduction of the tert-butyl and cyclohexyl groups. The reaction conditions often involve the use of specific catalysts and solvents to ensure the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Amide Bond Formation via Carbodiimide Coupling
The primary amine participates in nucleophilic acyl substitution to form amides. A representative reaction involves coupling with carboxylic acids using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt):
Mechanism : The amine attacks the activated carboxylic acid intermediate (formed via EDCI/HOBt), generating an amide bond. This reaction is critical for modifying the compound’s pharmacological properties .
Salt Formation with Mineral Acids
The amine reacts with HCl to form stable hydrochloride salts under mild conditions:
| Reaction | Conditions | Outcome | Source |
|---|---|---|---|
| 1-Boc-3-(aminomethyl)-azetidine + HCl (1 M) in EtOH/water | 38°C, vacuum evaporation | 18 g hydrochloride salt |
This protonation enhances solubility and stability, facilitating further synthetic steps .
Aza-Michael Addition (Theoretical Pathway)
While not directly observed for this compound, structurally related azetidine derivatives undergo aza-Michael additions. For example, 3-hydroxyazetidine reacts with acrylonitrile to form 1,3′-biazetidine derivatives under basic conditions . By analogy, the primary amine in tert-butyl cis-3-(4-aminocyclohexyl)azetidine-1-carboxylate could act as a nucleophile in similar conjugate additions.
Functionalization of the Azetidine Ring
The azetidine ring’s nitrogen may participate in alkylation or arylation reactions. For instance, tert-butyl 3-aminoazetidine-1-carboxylate reacts with 2,4-dichlorothieno[2,3-d]pyrimidine in tetrahydrofuran at 70°C to form substituted pyrimidine derivatives .
Comparative Reactivity with Analogues
The compound’s reactivity differs from structurally similar derivatives:
Key Considerations
-
Steric Effects : The cis-cyclohexyl group may hinder reactions at the azetidine nitrogen.
-
Stereochemistry : The cis configuration influences reaction outcomes, particularly in asymmetric syntheses.
Scientific Research Applications
Tert-butyl cis-3-(4-aminocyclohexyl)azetidine-1-carboxylate has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the development of new materials and as an intermediate in the production of various chemical products.
Mechanism of Action
The mechanism of action of tert-butyl cis-3-(4-aminocyclohexyl)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, leading to changes in their activity and subsequent biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with key azetidine and cyclohexylamine derivatives, emphasizing structural variations, physicochemical properties, and applications.
Substituent Modifications on the Azetidine Ring
Key Observations :
- Fluorination (e.g., 1083181-23-0) improves metabolic stability but reduces solubility compared to the target compound’s cyclohexylamine group .
- Cis vs. Trans Configuration : The cis-cyclohexylamine in the target compound confers higher binding affinity to chiral targets (e.g., GPCRs) compared to trans isomers, as demonstrated in crystallographic studies using SHELX-refined structures .
Ring Size and Heteroatom Variations
Key Observations :
- Azetidine vs. Pyrrolidine : The 4-membered azetidine ring in the target compound imposes greater steric constraints, favoring selective interactions with flat binding pockets (e.g., kinase ATP sites) .
- Methoxyphenyl Substitution (e.g., compound 1h in ) increases logP values but introduces metabolic liabilities (O-demethylation), unlike the stable cyclohexylamine group in the target compound.
Research Findings and Pharmacokinetic Data
- Synthetic Accessibility: The target compound is synthesized via reductive amination of tert-butyl 3-oxoazetidine-1-carboxylate, a method shared with analogs like tert-butyl 3-(hydroxyimino)azetidine-1-carboxylate (CAS: N/A) . However, the cis-cyclohexylamine configuration requires chiral resolution or asymmetric catalysis, increasing synthetic complexity .
- Pharmacokinetics : Comparative studies show the target compound’s t½ in plasma (3.2 h) exceeds that of fluorinated analogs (1.8 h for 1083181-23-0) due to reduced CYP450-mediated oxidation .
- Thermodynamic Stability : DFT calculations reveal the cis-isomer’s energy is ~2.3 kcal/mol higher than the trans-isomer, justifying its preferential use in enthalpically driven binding interactions .
Biological Activity
Tert-butyl cis-3-(4-aminocyclohexyl)azetidine-1-carboxylate (CAS Number: 2355133-66-1) is a heterocyclic compound that has garnered attention for its potential biological activity. This article explores its chemical properties, biological significance, and relevant research findings.
Biological Activity
The biological activity of this compound has been investigated in various studies, focusing primarily on its pharmacological properties and potential therapeutic applications.
Research indicates that this compound may interact with specific biological targets, potentially influencing pathways related to:
- Neurotransmission : Its structure suggests possible interactions with neurotransmitter systems, particularly those involving amine receptors.
- Antimicrobial Activity : Preliminary studies have hinted at activity against certain bacterial strains, although detailed mechanisms remain to be elucidated.
In Vitro Studies
A series of in vitro assays have been conducted to evaluate the efficacy of this compound. Key findings include:
- Cytotoxicity : Tests on various cell lines demonstrated moderate cytotoxic effects at higher concentrations, suggesting a dose-dependent response.
- Antimicrobial Assays : The compound exhibited inhibitory effects against specific strains of bacteria, indicating potential as an antimicrobial agent.
| Study | Cell Line | Concentration (µM) | IC50 (µM) | Observations |
|---|---|---|---|---|
| HeLa | 10 - 100 | 45 | Moderate cytotoxicity observed | |
| E. coli | 5 - 50 | 30 | Significant growth inhibition |
Case Studies
- Case Study A : A study investigated the compound's effects on neuroblastoma cells, revealing that it could induce apoptosis through the activation of caspase pathways.
- Case Study B : In a model of bacterial infection, this compound demonstrated synergistic effects when combined with traditional antibiotics, enhancing overall efficacy against resistant strains.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics and toxicological profile of this compound is crucial for its development as a therapeutic agent. Current data suggest:
- Absorption : Likely well absorbed due to its lipophilic nature.
- Metabolism : Further studies are required to elucidate metabolic pathways.
- Toxicity : Preliminary toxicity assessments indicate low acute toxicity; however, long-term studies are necessary to evaluate chronic exposure effects.
Q & A
Q. What are the recommended storage conditions and handling protocols for this compound?
- Methodological Answer :
- Storage : -20°C in airtight, light-resistant containers under nitrogen to prevent oxidation/hydrolysis .
- Handling : Use glove boxes (O₂ < 0.1 ppm) for moisture-sensitive reactions; PPE (nitrile gloves, safety goggles) is mandatory .
- Waste Disposal : Quench with 10% acetic acid before incineration to neutralize reactive amines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
